molecular formula C35H42N4O6 B10852478 N-{(S)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-1-phenyl-ethyl}-succinamic acid

N-{(S)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-1-phenyl-ethyl}-succinamic acid

Cat. No.: B10852478
M. Wt: 614.7 g/mol
InChI Key: FVQSSYMRZKLFDR-UKWUEPKQSA-N
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Description

Preparation Methods

The preparation of PD-137337 involves several synthetic routes and reaction conditions. One common method is the chemical reduction process, which uses different palladium precursors. The preparation methods can significantly affect the physicochemical properties and performance of the compound .

Chemical Reactions Analysis

PD-137337 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include palladium catalysts and specific solvents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

PD-137337 has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions. In biology and medicine, it is studied for its potential therapeutic effects. The compound is also used in industrial applications, particularly in the production of advanced materials .

Mechanism of Action

The mechanism of action of PD-137337 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathways involved .

Comparison with Similar Compounds

PD-137337 can be compared with other similar compounds, such as other palladium-based catalysts. Its uniqueness lies in its specific properties and applications, which make it suitable for certain reactions and processes. Similar compounds include other palladium complexes and catalysts .

Properties

Molecular Formula

C35H42N4O6

Molecular Weight

614.7 g/mol

IUPAC Name

4-[[(1S)-2-[[(2S)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-1-phenylethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C35H42N4O6/c1-35(18-26-19-36-28-10-6-5-9-27(26)28,39-34(44)45-32-24-14-21-13-22(16-24)17-25(32)15-21)33(43)37-20-29(23-7-3-2-4-8-23)38-30(40)11-12-31(41)42/h2-10,19,21-22,24-25,29,32,36H,11-18,20H2,1H3,(H,37,43)(H,38,40)(H,39,44)(H,41,42)/t21?,22?,24?,25?,29-,32?,35+/m1/s1

InChI Key

FVQSSYMRZKLFDR-UKWUEPKQSA-N

Isomeric SMILES

C[C@](CC1=CNC2=CC=CC=C21)(C(=O)NC[C@H](C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6

Canonical SMILES

CC(CC1=CNC2=CC=CC=C21)(C(=O)NCC(C3=CC=CC=C3)NC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6

Origin of Product

United States

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